molecular formula C14H11Br2N7O2S2 B10939812 2-({5-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

2-({5-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10939812
M. Wt: 533.2 g/mol
InChI Key: SJRKSLCFBXEGIN-BLLMUTORSA-N
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Description

2-[(5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of triazole, thiazole, and hydrazone functional groups

Preparation Methods

The synthesis of 2-[(5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions. The process begins with the preparation of the hydrazone intermediate, which is then reacted with a triazole derivative. The final step involves the introduction of the thiazole moiety under specific reaction conditions, such as controlled temperature and pH. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(5-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups. Similar compounds include:

    Triazole derivatives: Known for their antimicrobial properties.

    Thiazole derivatives: Often used in medicinal chemistry for their biological activities.

    Hydrazone derivatives: Investigated for their potential as anticancer agents.

This compound’s uniqueness lies in its multi-functional nature, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C14H11Br2N7O2S2

Molecular Weight

533.2 g/mol

IUPAC Name

2-[[5-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H11Br2N7O2S2/c15-8-3-7(4-9(16)11(8)25)5-18-21-12-20-14(23-22-12)27-6-10(24)19-13-17-1-2-26-13/h1-5,25H,6H2,(H,17,19,24)(H2,20,21,22,23)/b18-5+

InChI Key

SJRKSLCFBXEGIN-BLLMUTORSA-N

Isomeric SMILES

C1=CSC(=N1)NC(=O)CSC2=NNC(=N2)N/N=C/C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NNC(=N2)NN=CC3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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